(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
Brand Name:
Vulcanchem
CAS No.:
58457-98-0
VCID:
VC20775064
InChI:
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1
SMILES:
CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C₁₇H₂₄N₂O₆
Molecular Weight:
352.4 g/mol
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
CAS No.: 58457-98-0
Cat. No.: VC20775064
Molecular Formula: C₁₇H₂₄N₂O₆
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58457-98-0 |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₆ |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 |
| Standard InChI Key | MDMZRMHNXPKKND-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator